N,N-Diisopropyl-1H-indole-3-carboxamide

Overview

Description

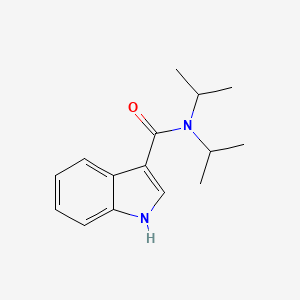

N,N-Diisopropyl-1H-indole-3-carboxamide (CAS: 207619-50-9) is a synthetic indole derivative with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33–244.34 g/mol . Structurally, it features a carboxamide group at the 3-position of the indole core, substituted with two isopropyl groups at the nitrogen of the amide moiety (Fig. 1). This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and biochemical research, particularly as a precursor or intermediate in the synthesis of more complex molecules .

Preparation Methods

Structural and Physicochemical Properties of N,N-Diisopropyl-1H-Indole-3-Carboxamide

This compound belongs to the class of indole-3-carboxamide derivatives, which are structurally defined by an indole core substituted at the third position with a carboxamide group. The diisopropyl substituents on the amide nitrogen confer steric bulk, influencing both the compound’s reactivity and physical properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{N}_2\text{O} $$ | |

| Molecular Weight | 244.33 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

The absence of reported melting or boiling points in the literature suggests that this compound may exist as a viscous liquid or low-melting solid under standard conditions. The tertiary amide functionality eliminates the possibility of N-H stretching vibrations in the infrared spectrum, a critical distinction from primary or secondary amides.

Synthetic Pathways for this compound

Vilsmeier-Haack Formylation of Indole

The synthesis begins with the formylation of indole at the 3-position using the Vilsmeier-Haack reaction, a widely employed method for introducing formyl groups onto aromatic systems. In this step, indole reacts with a formylation complex generated from dimethylformamide (DMF) and phosphorus oxychloride ($$ \text{POCl}_3 $$):

$$

\text{Indole} + \text{DMF} + \text{POCl}_3 \rightarrow \text{Indole-3-carbaldehyde} + \text{By-products}

$$

Reaction Conditions :

- Temperature : Below 10°C during reagent mixing, rising to 35°C for completion.

- Solvent : Dimethylformamide.

- Workup : Hydrolysis with sodium carbonate and recrystallization from methanol.

This step proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent ($$ \text{[CH}_3\text{N=CHCl]^+ $$) acts as the electrophile. The product, indole-3-carbaldehyde, is isolated as a yellow crystalline solid.

Cannizzaro Reaction for Carboxylic Acid Formation

Indole-3-carbaldehyde undergoes disproportionation under strongly basic conditions via the Cannizzaro reaction to yield indole-3-carboxylic acid:

$$

2 \, \text{Indole-3-carbaldehyde} + \text{NaOH} \rightarrow \text{Indole-3-carboxylic Acid} + \text{Indole-3-methanol}

$$

Reaction Conditions :

- Base : 20% aqueous sodium hydroxide.

- Duration : 24 hours with vigorous stirring.

- Workup : Neutralization with hydrochloric acid and filtration.

The Cannizzaro reaction is favored by the absence of α-hydrogens in the aldehyde, allowing base-induced deprotonation and subsequent hydride transfer. The carboxylic acid is obtained as a white crystalline precipitate.

Chlorination to Indole-3-Carbonyl Chloride

Conversion of the carboxylic acid to the corresponding acid chloride is achieved using thionyl chloride ($$ \text{SOCl}_2 $$):

$$

\text{Indole-3-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{Indole-3-carbonyl Chloride} + \text{SO}2 + \text{HCl}

$$

Reaction Conditions :

- Reagent : Excess thionyl chloride.

- Temperature : Reflux conditions (70–80°C).

- Workup : Distillation of unreacted $$ \text{SOCl}_2 $$ under reduced pressure.

The acid chloride is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

Amidation with Diisopropylamine

The final step involves nucleophilic acyl substitution between indole-3-carbonyl chloride and diisopropylamine:

$$

\text{Indole-3-carbonyl Chloride} + (\text{CH}3)2\text{CHNH} \rightarrow \text{this compound} + \text{HCl}

$$

Reaction Conditions :

- Solvent : Triethylamine or chloroform.

- Base : Triethylamine to scavenge HCl.

- Workup : Extraction with chloroform and purification via column chromatography.

This step proceeds quantitatively under mild conditions, with the bulky diisopropylamine favoring mono-substitution at the amide nitrogen. The use of triethylamine ensures efficient deprotonation of the amine, enhancing nucleophilicity.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits key absorptions:

- C=O Stretch : 1660–1680 cm⁻¹ (amide I band).

- C-H Stretch (sp³) : 2900–2980 cm⁻¹ (isopropyl methyl groups).

- Aromatic C=C Stretch : 1540–1600 cm⁻¹ (indole ring).

The absence of N-H stretches (typically 3300 cm⁻¹ for primary/secondary amides) confirms the tertiary amide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl₃) :

- Indole Protons : δ 7.2–8.1 ppm (multiplet, aromatic H).

- Isopropyl Methine : δ 3.5–3.7 ppm (septet, $$ \text{CH}(\text{CH}3)2 $$).

- Isopropyl Methyl : δ 1.2–1.4 ppm (doublet, $$ \text{CH}_3 $$).

13C NMR (75 MHz, CDCl₃) :

- Carbonyl Carbon : δ 167–170 ppm (amide C=O).

- Indole Carbons : δ 110–140 ppm (aromatic C).

- Isopropyl Carbons : δ 20–25 ppm (methyl), 45–50 ppm (methine).

Alternative Synthetic Approaches

Coupling Reagent-Mediated Amidation

Modern synthetic protocols may employ coupling agents such as HATU or EDCl to facilitate direct amidation between indole-3-carboxylic acid and diisopropylamine. This method avoids the need for acid chloride intermediates but requires activation of the carboxylic acid:

$$

\text{Indole-3-carboxylic Acid} + (\text{CH}3)2\text{CHNH}_2 \xrightarrow{\text{HATU}} \text{this compound}

$$

Advantages : Mild conditions, reduced handling of corrosive reagents.

Disadvantages : Lower yields compared to acid chloride route.

Challenges and Optimization Strategies

- Purity Concerns : Column chromatography (hexane/ethyl acetate) is essential to separate the product from oligomeric by-products.

- Moisture Sensitivity : Reactions involving acid chlorides require strict anhydrous conditions to prevent hydrolysis.

- Yield Improvement : Optimizing stoichiometry of diisopropylamine and reaction time enhances conversion rates.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-Diisopropyl-1H-indole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole ring structure allows it to form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by interacting with binding sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Indole-3-Carboxamide Derivatives

Indole-3-carboxamides exhibit diverse pharmacological and chemical profiles depending on substituents at the indole nitrogen and the carboxamide nitrogen. Below is a detailed comparison of N,N-Diisopropyl-1H-indole-3-carboxamide with structurally related analogs.

Structural and Substituent Variations

N-(3-Hydroxypropyl)-indole-3-carboxamide

- Substituents : Carboxamide nitrogen is substituted with a 3-hydroxypropyl group.

- Synthesis: Prepared via coupling indole-3-carboxylic acid with 3-amino-1-propanol using HBTU and triethylamine in DMF .

- Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the lipophilic diisopropyl groups in the target compound. This affects solubility (e.g., aqueous vs. organic phases) and metabolic pathways.

N-(Naphthalen-1-yl)-1-Pentyl-1H-indole-3-carboxamide

- Substituents : Indole nitrogen bears a pentyl chain; carboxamide nitrogen is substituted with a naphthyl group.

- Spectroscopy : ¹H NMR shows distinct aromatic signals for the naphthyl group (δ 7.4–8.2 ppm) and pentyl chain (δ 0.8–1.6 ppm), differing from the diisopropyl compound’s characteristic doublets for isopropyl CH₃ groups (δ ~1.2–1.5 ppm) .

- Applications: Such analogs are often explored as synthetic cannabinoids due to their affinity for cannabinoid receptors, whereas the diisopropyl variant’s bulk may reduce receptor binding efficiency .

N-Methyl-1H-indole-3-carboxamide

- Substituents : Carboxamide nitrogen is methylated.

- Molecular Weight : 174.20 g/mol (vs. 244.33 g/mol for the diisopropyl derivative), highlighting the impact of larger substituents on molecular size .

- Reactivity : Smaller substituents like methyl groups may facilitate faster metabolic clearance compared to sterically hindered diisopropyl groups.

Physicochemical and Functional Properties

| Compound | Substituents (Carboxamide N) | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| This compound | Diisopropyl | 244.33 | High lipophilicity; steric hindrance | Drug intermediate; receptor studies |

| N-(3-Hydroxypropyl)-indole-3-carboxamide | 3-Hydroxypropyl | ~206 (estimated) | Moderate polarity; H-bond donor | Bioconjugation; prodrug design |

| N-(Naphthalen-1-yl)-1-Pentyl-1H-indole-3-carboxamide | Naphthyl + pentyl | ~348 (estimated) | Aromatic bulk; cannabinoid-like activity | Psychoactive agent research |

| N-Methyl-1H-indole-3-carboxamide | Methyl | 174.20 | Low steric hindrance; rapid metabolism | Scaffold for combinatorial chemistry |

Biological Activity

N,N-Diisopropyl-1H-indole-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring structure, which is known for its ability to engage in various molecular interactions, including hydrogen bonding and π-π stacking. These properties are crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The indole moiety allows the compound to bind effectively to active sites, thereby inhibiting enzymatic functions. This mechanism is significant in therapeutic contexts, particularly in treating diseases where enzyme inhibition is beneficial.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly as a lead compound in drug development. Its interactions with biological targets suggest possible uses in:

- Cardiovascular Disorders : Similar compounds have shown efficacy as platelet antiaggregants and may be useful in preventing thromboembolic events .

- Neurological Disorders : Compounds with similar structures have been investigated for their inhibitory effects on monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases .

Study 1: Enzyme Inhibition

A study explored the inhibitory effects of indole derivatives on MAO-B. While this compound was not the primary focus, related compounds exhibited competitive inhibition with IC50 values significantly lower than existing MAO-B inhibitors. This suggests that modifications to the indole structure could enhance its inhibitory potency against MAO-B .

Study 2: Cardiovascular Applications

Research on indole derivatives indicated that they could act as reversible antagonists of the P2Y12 purinergic receptor. This receptor is crucial for platelet aggregation, making these compounds potential candidates for treating cardiovascular diseases. The anti-thrombotic effects observed in these studies highlight the relevance of this compound within this therapeutic area .

Data Table: Comparative Biological Activities of Indole Derivatives

| Compound Name | Target Receptor/Enzyme | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| This compound | MAO-B | TBD | Neurodegenerative diseases |

| Indole derivative A | P2Y12 | 0.5 | Cardiovascular disorders |

| Indole derivative B | MAO-B | 0.78 | Neurodegenerative diseases |

| Indole derivative C | P2Y12 | TBD | Anti-thrombotic agent |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined or reported.

Q & A

Basic Questions

Q. What synthetic methodologies are optimal for preparing N,N-Diisopropyl-1H-indole-3-carboxamide, and how can reaction conditions be tailored to improve yield?

this compound is synthesized via multi-step organic reactions. A common approach involves coupling indole-3-carboxylic acid with diisopropylamine using carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU. Key steps include:

- Activation : Pre-activation of the carboxylic acid with DCC in anhydrous dichloromethane at 0–5°C for 1 hour.

- Coupling : Reaction with diisopropylamine at room temperature for 12–24 hours under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization : Lowering reaction temperature reduces side-product formation (e.g., N-acylurea), while using DMAP as a catalyst accelerates coupling efficiency .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify the presence of the indole core (δ 7.0–7.8 ppm aromatic protons) and diisopropyl groups (δ 1.2–1.5 ppm, CH splitting).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 244.34 (CHNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect trace impurities .

Intermediate/Advanced Questions

Q. How does the diisopropylamide substituent influence the compound’s bioavailability and interaction with biological targets?

The diisopropyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. However, steric hindrance from the branched isopropyl groups may reduce binding affinity to polar active sites. Comparative studies with N-methyl or N-ethyl analogs show that bulkier substituents decrease solubility but increase metabolic stability in hepatic microsomal assays .

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive results) across studies?

- Assay Validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for endotoxin contamination.

- Structural Confirmation : Re-synthesize batches and verify purity via HPLC to rule out impurities as confounding factors.

- Dose-Response Curves : Establish EC values across multiple concentrations (1–100 µM) to identify non-linear effects .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonding with hinge regions (e.g., indole NH to Glu95 in JAK2).

- SAR Analysis : Replace diisopropyl with cyclopropylamide to reduce steric clash while maintaining hydrophobicity.

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What experimental approaches can elucidate the compound’s mechanism in inducing apoptosis in cancer cells?

- Flow Cytometry : Annexin V/PI staining to quantify apoptotic populations in treated vs. control cells (e.g., HCT-116 colon cancer).

- Western Blotting : Monitor cleavage of caspase-3, PARP, and Bcl-2/Bax ratios.

- Mitochondrial Depolarization : JC-1 assay to measure ΔΨm collapse, linking apoptosis to intrinsic pathways .

Properties

IUPAC Name |

N,N-di(propan-2-yl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFREVDAPBWYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.